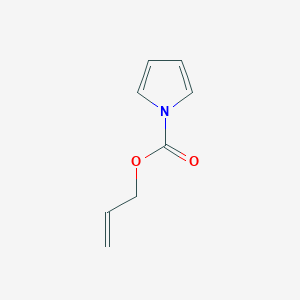

Allyl 1H-pyrrole-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

prop-2-enyl pyrrole-1-carboxylate |

InChI |

InChI=1S/C8H9NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h2-6H,1,7H2 |

InChI Key |

MKOZEKMIBBIWMW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)N1C=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Allyl 1h Pyrrole 1 Carboxylate and N Allyloxycarbonyl Pyrrole Derivatives

Direct Synthetic Routes to Allyl 1H-pyrrole-1-carboxylate

Direct synthetic routes to this compound primarily involve the formation of the carbamate (B1207046) linkage on the pyrrole (B145914) nitrogen in the final steps of the synthesis. These methods are often efficient for producing the target compound from readily available starting materials.

Esterification Reactions for N-Carboxy Pyrrole Formation

The most straightforward method for the synthesis of this compound is the direct N-acylation of pyrrole with an appropriate allyl-containing reagent. This reaction is analogous to the well-established methods for introducing other N-alkoxycarbonyl groups onto the pyrrole nitrogen. The reaction typically involves the deprotonation of pyrrole with a suitable base, followed by quenching with allyl chloroformate.

A general procedure for the N-alkoxycarbonylation of pyrroles involves the use of a base to generate the pyrrolide anion, which then acts as a nucleophile.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield (%) |

| Pyrrole | Allyl Chloroformate | Sodium Hydride | Tetrahydrofuran | 0 °C to rt | This compound | High |

| Pyrrole | Diallyl dicarbonate | DMAP | Acetonitrile | Room Temp. | This compound | Good |

Multicomponent Approaches for Pyrrole Core Assembly

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like pyrrole derivatives in a single step from three or more starting materials. nih.govrsc.orgbohrium.com While specific examples leading directly to this compound are not prevalent in the literature, the principles of MCRs can be applied to its synthesis. For instance, a four-component reaction involving an amine, an aldehyde, a β-ketoester, and a nitroalkene could potentially be adapted. If allyloxycarbonylamine were used as the amine component, it could lead to the formation of an N-allyloxycarbonyl pyrrole derivative.

The Hantzsch pyrrole synthesis, a well-known multicomponent reaction, involves the condensation of a β-ketoester, an α-haloketone, and an amine. wikipedia.orgquimicaorganica.org By employing allyloxycarbonylamine as the amine source, this method could be adapted for the synthesis of N-Alloc pyrrole derivatives.

Ring-Forming Strategies for Pyrrole Derivatives with Allyloxycarbonyl Functionality

These strategies involve the construction of the pyrrole ring from acyclic precursors that already contain the allyloxycarbonyl group.

Classic Cyclization Reactions: Paal-Knorr, Hantzsch, and Barton-Zard Variants

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgyoutube.com A significant advancement in this area is the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles. nih.govbath.ac.uknih.gov This method allows for the introduction of various amine protecting groups, including the allyloxycarbonyl group, onto the pyrrole nitrogen in a single step and in good yield. nih.gov

| 1,4-Dicarbonyl Source | Amine Source | Catalyst/Conditions | Product |

| 2,5-Dimethoxytetrahydrofuran | Allyl carbamate | Acid catalyst | This compound |

Hantzsch Synthesis: The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and an amine. wikipedia.orgquimicaorganica.orgresearchgate.netnih.govsyrris.com By using an amine precursor bearing the allyloxycarbonyl group, this method can be used to generate N-Alloc substituted pyrroles. This approach has been successfully applied to solid-phase synthesis, allowing for the generation of libraries of pyrrole derivatives. nih.gov

Barton-Zard Synthesis: The Barton-Zard reaction provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgallaboutchemistry.netsynarchive.comchem-station.comresearchgate.net While this method is versatile for creating substituted pyrroles, its application for the direct synthesis of N-allyloxycarbonyl pyrroles would depend on the availability of a suitable α-isocyanoacetate precursor with an allyloxycarbonyl group attached to the nitrogen.

Olefin Metathesis-Driven Annulations (e.g., Ring-Closing Metathesis)

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyrroles. nih.govresearchgate.netnih.govchemtube3d.comscispace.com The synthesis of N-sulfonyl- and N-acylpyrroles has been achieved through the RCM of diallylamines, followed by an in situ oxidative aromatization. organic-chemistry.org This strategy can be logically extended to the synthesis of N-allyloxycarbonyl pyrroles. The required precursor would be an N,N-diallylamine derivative bearing an allyloxycarbonyl group. RCM of this substrate using a ruthenium catalyst, such as the Grubbs catalyst, would lead to a dihydropyrrole intermediate, which can then be oxidized to the corresponding N-allyloxycarbonyl pyrrole. nih.gov

| Substrate | Catalyst | Conditions | Product |

| N,N-Diallyl-N-allyloxycarbonylamine derivative | Grubbs Catalyst (e.g., Ru-2) | RCM followed by oxidation (e.g., with Cu(OTf)2/O2) | Substituted this compound |

Functionalization of Pre-existing Pyrrole Scaffolds to Incorporate Allyloxycarbonyl Groups

This approach involves the modification of a pyrrole ring that has already been synthesized. The most common method is the direct N-protection of the pyrrole. The electron-rich nature of the pyrrole ring necessitates the use of protecting groups to control reactivity in subsequent functionalization reactions. nih.govresearchgate.netsci-hub.se The allyloxycarbonyl (Alloc) group serves as an effective protecting group.

The introduction of the Alloc group is typically achieved by treating the pyrrole with allyl chloroformate in the presence of a base. This reaction is a standard procedure for the protection of amines and has been applied to pyrroles.

| Pyrrole Substrate | Reagent | Base | Solvent | Product |

| Pyrrole | Allyl Chloroformate | Sodium Hydride | THF | This compound |

| 2-Substituted Pyrrole | Allyl Chloroformate | Pyridine | Dichloromethane | Allyl 2-substituted-1H-pyrrole-1-carboxylate |

The choice of base and solvent can influence the efficiency of the reaction. Strong bases like sodium hydride are effective for deprotonating pyrrole, while milder bases like pyridine can also be used.

N-Allyloxycarbonylation Procedures and Protecting Group Strategies

The introduction of an allyloxycarbonyl group onto the nitrogen atom of a pyrrole ring is a common strategy to protect the nitrogen and modulate the reactivity of the heterocycle. This transformation is typically achieved through N-acylation with an appropriate allyl-containing reagent.

A general and effective method for the synthesis of N-alkoxycarbonyl pyrroles, which can be applied to the synthesis of this compound, involves the condensation of an O-substituted carbamate with 2,5-dimethoxytetrahydrofuran. While a specific documented synthesis of this compound via this method is not detailed in the provided search results, the general procedure suggests that reacting allyl carbamate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst would yield the desired product.

The N-allyloxycarbonyl (AOC) group serves as a versatile protecting group. Its electron-withdrawing nature decreases the electron density of the pyrrole ring, thereby deactivating it towards electrophilic substitution and stabilizing it against oxidative degradation. This protective feature allows for a broader range of chemical transformations to be performed on other parts of the molecule without affecting the pyrrole core. The removal of the AOC group can often be achieved under mild conditions, for instance, using palladium-catalyzed reactions, which adds to its synthetic utility. One study noted that N-Alloc-pyrrole decomposed upon attempted acetylation under acidic conditions, highlighting the importance of selecting appropriate reaction conditions when working with this protecting group. nih.gov

A general procedure for the synthesis of N-alkoxycarbonyl pyrroles is presented in the table below, which can be adapted for the synthesis of this compound.

| Reagents and Conditions | Product | Notes |

| O-Allyl carbamate, 2,5-dimethoxytetrahydrofuran, Acid catalyst (e.g., acetic acid) | This compound | General method applicable for N-alkoxycarbonylation. nih.gov |

| Pyrrole, Sodium hydride, Allyl chloroformate | This compound | A standard method for N-acylation of pyrroles. |

This table is a representation of general synthetic methods and may require optimization for the specific synthesis of this compound.

Directed C-H Functionalization for Pyrrole Substitution

Direct C-H functionalization is a powerful and atom-economical strategy for the introduction of new substituents onto aromatic and heteroaromatic rings. The protecting group on the pyrrole nitrogen can play a crucial role in directing the regioselectivity of these reactions.

The N-alkoxycarbonyl group has been shown to act as a directing group in C-H functionalization reactions of pyrroles. While specific examples detailing the use of the N-allyloxycarbonyl group as a directing group are not prevalent in the provided search results, the analogous N-Boc (tert-butoxycarbonyl) group has been demonstrated to be an efficient directing group for the metalation and subsequent functionalization at the C2 position of the pyrrole ring. researchgate.net This suggests that the carbonyl oxygen of the N-allyloxycarbonyl group can similarly coordinate to a metal catalyst, bringing the catalytic center in close proximity to the C2-H bond and facilitating its activation.

Transition-metal-catalyzed C-H bond activation is a prominent approach, with directing groups enhancing the reaction speed, selectivity, and catalytic efficiency. magtech.com.cn For instance, rhodium-catalyzed C-H functionalization has been developed for various heterocycles, often employing a directing group to achieve high regioselectivity. rsc.orgnih.gov Palladium-catalyzed C-H arylation and alkenylation of pyrroles have also been extensively studied, providing a direct route to substituted pyrroles. nih.gov The N-acyl group on the pyrrole can direct functionalization, as seen in the chemoselective reactions of N-acylpyrroles, where the choice of base can switch between a rearrangement and a C-H functionalization pathway. rsc.org

The expected regioselectivity for the directed C-H functionalization of this compound is at the C2 position, as depicted in the following table.

| Substrate | Catalyst/Reagents | Product | Regioselectivity |

| This compound | Transition metal catalyst (e.g., Pd, Rh), Coupling partner | 2-Substituted this compound | C2-functionalization |

This table illustrates the anticipated outcome based on the directing group ability of analogous N-alkoxycarbonyl groups.

Catalytic Advancements in Pyrrole Synthesis and Functionalization

Catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including pyrroles. The development of novel catalytic systems has enabled milder reaction conditions, higher efficiency, and greater selectivity, opening up new avenues for the construction and modification of N-allyloxycarbonyl pyrrole derivatives.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the chemistry of pyrroles. Palladium, rhodium, and copper are among the most commonly used metals for these transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for the formation of C-C bonds. While specific examples involving this compound as a substrate in these reactions are not explicitly detailed in the search results, N-protected pyrroles are generally suitable substrates for such transformations. For instance, palladium-catalyzed direct arylation of pyrrole derivatives with aryl chlorides has been achieved using N-heterocyclic carbene (NHC) palladium catalysts. beilstein-journals.org The N-protecting group is crucial in these reactions to prevent N-arylation and to modulate the electronic properties of the pyrrole ring.

Transition metal-catalyzed cyclization reactions provide efficient routes to the pyrrole core itself. For example, rhodium(III)-catalyzed reactions of allylamines and alkenes have been developed for the synthesis of pyrroles through a process involving chelation-assisted C-H bond activation and N-annulation. elsevierpure.com Furthermore, the Clauson-Kaas pyrrole synthesis can be catalyzed by various transition metal catalysts, offering a versatile entry to N-substituted pyrroles. beilstein-journals.org

The following table summarizes representative transition metal-catalyzed reactions relevant to the synthesis and functionalization of N-AOC pyrrole derivatives.

| Reaction Type | Catalyst | Substrates | Product |

| Direct Arylation | Pd-NHC | N-protected pyrrole, Aryl chloride | 2-Aryl-N-protected pyrrole |

| Annulation | Rh(III) | Allylamine, Alkene | Substituted pyrrole |

| Clauson-Kaas Synthesis | Various (e.g., CuCl2) | Amine, 2,5-Dimethoxytetrahydrofuran | N-Substituted pyrrole |

This table provides a general overview of catalytic methods that are applicable to the synthesis and functionalization of the target compound and its derivatives.

Photoredox Catalysis in Pyrrole Chemistry

Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. This approach has found application in the C-H functionalization of various heterocycles, including pyrroles.

Visible-light-mediated direct C-H arylation of N-protected pyrroles with aryl diazonium salts has been reported, providing a facile route to 2-arylpyrroles. mdpi.com In these reactions, a photoredox catalyst, upon excitation by light, initiates a single-electron transfer process, leading to the formation of an aryl radical which then reacts with the pyrrole. The N-protecting group is crucial for the success of these reactions, influencing the electronic properties of the pyrrole and preventing side reactions.

The generation of alkoxycarbonyl radicals via photoredox catalysis from precursors like N-phthalimidoyl oxalates has also been demonstrated. nih.govresearchgate.net These radicals can participate in various transformations, and their application to the functionalization of N-AOC pyrroles could open up new synthetic possibilities. While specific examples involving this compound are not detailed in the search results, the general principles of photoredox catalysis suggest that this compound could be a suitable substrate for a variety of radical-mediated transformations.

The potential of photoredox catalysis in the functionalization of N-AOC pyrroles is summarized below.

| Reaction Type | Catalyst | Reagents | Product |

| C-H Arylation | Photoredox catalyst | N-Protected pyrrole, Aryl diazonium salt | 2-Aryl-N-protected pyrrole |

| Radical Alkoxycarbonylation | Photoredox catalyst | Alkene/Allene, Alkoxycarbonyl radical precursor | Functionalized ester |

This table illustrates the potential of photoredox catalysis for the selective functionalization of the target compound and related derivatives.

Reactivity Profiles and Mechanistic Investigations of Allyl 1h Pyrrole 1 Carboxylate

Chemical Transformations Involving the Pyrrole (B145914) Ring

The pyrrole ring in Allyl 1H-pyrrole-1-carboxylate is an electron-rich aromatic system, yet its reactivity is modulated by the N-alkoxycarbonyl group. This substituent, being electron-withdrawing, decreases the electron density of the pyrrole ring compared to unsubstituted pyrrole, thereby enhancing its stability and influencing its behavior in chemical reactions. nih.gov

Electrophilic and Nucleophilic Reactivity of the Pyrrole Moiety

The pyrrole moiety of this compound predominantly undergoes electrophilic substitution reactions. The N-alkoxycarbonyl group, while deactivating, still permits the pyrrole ring to react with a variety of electrophiles. A key example of this reactivity is the acylation of N-alkoxycarbonyl pyrroles. Studies have shown that these compounds can be effectively acylated using carboxylic acids activated by trifluoroacetic anhydride (B1165640) (TFAA) or the more reactive trifluoromethanesulfonic anhydride (Tf₂O). nih.govacs.org The reaction is believed to proceed through the in situ formation of a highly reactive acylating agent, such as a mixed carboxylic anhydride or an acylium ion. acs.org

The general procedure for such acylations involves treating the N-alkoxycarbonyl pyrrole with a carboxylic acid in the presence of the anhydride in a suitable solvent like dichloromethane. acs.orgbath.ac.uk The use of Tf₂O can lead to significant rate accelerations compared to TFAA. acs.org

While the pyrrole ring is inherently electron-rich and thus primarily reactive towards electrophiles, the possibility of nucleophilic attack on the pyrrole ring itself is generally low. However, the introduction of strongly electron-withdrawing groups on the ring can render it susceptible to nucleophilic attack. In the context of N-alkoxycarbonyl pyrroles, intramolecular nucleophilic and electrophilic cyclizations have been explored with N-alkyne-substituted pyrrole esters, demonstrating the versatility of the pyrrole core in constructing more complex heterocyclic systems. beilstein-journals.org

Regioselective Functionalization of the Pyrrole Core

A significant aspect of the electrophilic substitution of N-alkoxycarbonyl pyrroles is the high degree of regioselectivity. The substitution overwhelmingly occurs at the C2 position of the pyrrole ring. acs.orgorganic-chemistry.org This regiochemical outcome is a well-established trend for the electrophilic substitution of pyrroles and is rationalized by the greater stability of the cationic intermediate formed upon electrophilic attack at the C2 position compared to the C3 position.

In the acylation of various N-alkoxycarbonyl pyrroles, the exclusive formation of 2-acylated products has been observed. nih.govacs.org This is in contrast to some other N-substituted pyrroles, such as N-sulfonyl pyrroles, which can yield 3-acylated products under certain conditions. nih.govorganic-chemistry.org The regioselectivity of the acylation of N-alkoxycarbonyl pyrroles is a valuable feature for the synthesis of specifically functionalized pyrrole derivatives.

Below is a data table summarizing the results of the acylation of various N-alkoxycarbonyl pyrroles with acetic acid, highlighting the consistent regioselectivity for the C2 position.

| N-Alkoxycarbonyl Pyrrole | Activating Agent | Product | Yield (%) |

|---|

Reactions at the Allyl Ester Moiety

The allyl ester group of this compound provides a second site for a variety of chemical transformations, largely centered around the reactivity of the allyl group. These reactions offer powerful methods for derivatization and the introduction of new functional groups.

Palladium-Catalyzed Allylic Substitutions and Derivatizations

The allyl group is an excellent substrate for palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction. wikipedia.org In this process, a palladium(0) catalyst coordinates to the double bond of the allyl group, leading to the formation of a π-allylpalladium complex and the departure of the leaving group. wikipedia.org This complex can then be attacked by a wide range of nucleophiles to form a new bond.

Pyrroles themselves can act as competent nucleophiles in palladium-catalyzed asymmetric allylic alkylations, particularly when they are electron-deficient. nih.gov In the case of this compound, the molecule could potentially act as both the substrate (with the pyrrole carboxylate as the leaving group) and the nucleophile in intermolecular reactions, or undergo intramolecular rearrangements.

However, a challenge in using allyl carbamates in palladium-catalyzed reactions is the potential for deprotection. mit.edu The formation of the π-allylpalladium complex generates a deprotonated carbamic acid, which can readily decarboxylate to yield the free amine. mit.edu Careful selection of reaction conditions is therefore crucial to control the desired reactivity.

The general scheme for a palladium-catalyzed allylic substitution is as follows:

| Substrate | Catalyst | Nucleophile (Nu⁻) | Product |

|---|---|---|---|

| Allyl Ester/Carbamate (B1207046) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Stabilized carbanions, amines, phenols, etc. | Allyl-Nu |

Rearrangement Reactions (e.g., Wittig-type Rearrangements)

The allyl group can participate in various rearrangement reactions, with Wittig-type rearrangements being a prominent example. The nih.govacs.org-Wittig rearrangement is a concerted, sigmatropic rearrangement of deprotonated allyl ethers that proceeds through a five-membered cyclic transition state to form homoallylic alcohols. scripps.edu This rearrangement is generally favored at lower temperatures. scripps.edu

In contrast, the acs.orgmasterorganicchemistry.com-Wittig rearrangement is a non-concerted process that involves the formation of a radical pair and is typically favored at higher temperatures. organic-chemistry.org For substrates containing an allyl group, the nih.govacs.org-rearrangement often competes with the acs.orgmasterorganicchemistry.com-rearrangement. organic-chemistry.org

Recent studies on the catalytic enantioselective acs.orgmasterorganicchemistry.com-Wittig rearrangement of allylic ethers have shown that the reaction can proceed through an initial enantioselective nih.govacs.org-sigmatropic rearrangement, followed by a stereoconvergent ionic fragmentation-recombination to yield the acs.orgmasterorganicchemistry.com-product. chemrxiv.org While these studies have focused on allylic ethers, the principles could potentially be extended to the allyl ester moiety of this compound, likely proceeding through a different mechanism due to the nature of the ester linkage.

Olefin Metathesis Reactions (e.g., Cross-Metathesis)

Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, most notably those of ruthenium. nih.gov Cross-metathesis (CM) involves the reaction between two different olefins to form new olefinic products. nih.gov The allyl group of this compound can potentially participate in cross-metathesis reactions with other olefins, allowing for the introduction of a wide variety of substituents.

Tandem reactions involving cross-metathesis followed by cyclization have been utilized for the synthesis of substituted pyrroles from protected N-allylamines and α,β-unsaturated carbonyl compounds. organic-chemistry.org In these reactions, a ruthenium-based catalyst facilitates the initial cross-metathesis, and the resulting intermediate undergoes cyclization to form the pyrrole ring. organic-chemistry.org While the substrate in these examples is an N-allylamine, the principle demonstrates the utility of an allyl group attached to a pyrrole precursor in metathesis-based synthetic strategies. The success of such reactions often depends on the nature of the protecting group on the nitrogen, with electron-withdrawing groups generally leading to higher yields. organic-chemistry.org

The general scheme for a cross-metathesis reaction is shown below:

| Olefin 1 | Olefin 2 | Catalyst | Products |

|---|---|---|---|

| R¹-CH=CH₂ | R²-CH=CH₂ | Grubbs' or Hoveyda-Grubbs Catalyst | R¹-CH=CH-R² + CH₂=CH₂ |

Radical Processes Involving the Allyl Group

The allyl group of this compound is a key locus for radical reactivity. The carbon-hydrogen bonds at the allylic position (the CH2 group adjacent to the double bond) are notably weaker than typical sp3 C-H bonds, making them susceptible to abstraction by radical initiators. wikipedia.org This abstraction generates a resonance-stabilized allyl radical, where the unpaired electron is delocalized across the three-carbon system. fiveable.meyoutube.com This delocalization significantly lowers the energy of the radical intermediate, making its formation a favorable pathway in many radical processes. fiveable.me

The resulting allyl radical is a crucial intermediate that can participate in a variety of transformations. fiveable.me In the presence of a suitable trapping agent, this can lead to allylic substitution products. youtube.com Furthermore, the olefinic moiety of allyl carboxylates can engage in 1-electron redox reactions with radical species, leading to the formation of alkyl radical intermediates that can participate in cross-coupling reactions to yield 1,2-difunctionalized products. nih.gov

Recent studies have explored the catalytic 1,3-difunctionalization of allyl carboxylates, proceeding through a 1,2-radical migration (RaM) mechanism. nih.gov This process involves the initial addition of a radical to the double bond, followed by the migration of the carboxylate group, ultimately forming a more stable radical intermediate. nih.gov While specific studies on this compound are not prevalent, the fundamental reactivity patterns of allyl carboxylates suggest its potential to undergo similar radical transformations, such as radical-mediated cyclization or intermolecular additions. nih.govnih.gov For instance, a radical could be generated at the allylic position, which could then be trapped by other reactive species or undergo intramolecular reactions if other functional groups are present on the pyrrole ring.

Influence of the Carboxylate Group on Reactivity and Selectivity

The N-carboxylate group in this compound profoundly influences the molecule's reactivity and the selectivity of its transformations. It acts as an electron-withdrawing group, modulating the electron density of the pyrrole ring and influencing its susceptibility to electrophilic or nucleophilic attack. Beyond its electronic effects, the carboxylate functionality can serve as a versatile handle for directing reactions to specific positions or enabling unique reaction pathways.

Carboxylic acids and their derivatives have emerged as highly effective directing groups in transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds with high regioselectivity. semanticscholar.orgnih.govresearchgate.net The carboxylate group can coordinate to a metal center, forming a stable cyclometalated intermediate that positions the catalyst in close proximity to a specific C-H bond, thereby facilitating its cleavage. researchgate.net

In the context of this compound, the N-carboxylate group can be envisioned to direct the activation of the C-H bonds at the C2 and C5 positions of the pyrrole ring. This chelation-assisted strategy would involve the coordination of the carbonyl oxygen to the metal catalyst. Such directed C-H activation has been successfully applied for various transformations, including arylation, alkylation, and alkenylation reactions. semanticscholar.orgnih.gov For example, ruthenium catalysts have been employed for the ortho-C–H allylation of aromatic carboxylates using allyl alcohols, where the carboxylate group is essential for directing the reaction. rsc.org This precedent suggests that under similar catalytic conditions, the N-carboxylate of this compound could direct the functionalization of the pyrrole C-H bonds.

The carboxylate group can also participate in decarboxylative reactions, where it is eliminated as carbon dioxide. This process is often a key step in various synthetic transformations, as the loss of gaseous CO2 provides a strong thermodynamic driving force for the reaction. nih.gov While the decarboxylation of N-carboxylated pyrroles is less documented than that of C-carboxylated pyrroles, the principles remain relevant.

Studies on the decarboxylation of pyrrole-2-carboxylic acid show that the reaction is subject to acid catalysis. cdnsciencepub.comresearchgate.netnih.gov The mechanism involves protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond. nih.gov In strongly acidic solutions, the process may proceed through an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. nih.gov For this compound, decarboxylation would likely occur under different conditions, often mediated by transition metals. In such catalytic cycles, the N-carboxylate could be removed to generate a pyrrolyl-metal intermediate, which could then engage in cross-coupling or other functionalization reactions. This strategy has been demonstrated in ruthenium-catalyzed reactions where the decarboxylative ring-opening of substituted isoxazol-5-ones leads to the formation of pyrrole derivatives. unimi.it

Detailed Mechanistic Studies

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. This involves elucidating the sequence of elementary steps, identifying rate-determining steps, and characterizing transient species.

Kinetic and isotopic labeling studies are powerful tools for probing reaction mechanisms. While specific studies on this compound are limited, extensive research on the decarboxylation of the related pyrrole-2-carboxylic acid provides a clear example of how these methods are applied. cdnsciencepub.comresearchgate.net

In the decarboxylation of pyrrole-2-carboxylic acid, the reaction was found to be first-order with respect to the substrate at a fixed pH. researchgate.net The rate of reaction increases significantly as the acidity of the solution increases. cdnsciencepub.com A key finding from these studies was the measurement of the ¹³C-carboxyl kinetic isotope effect (KIE), which compares the reaction rate of the molecule with a ¹²C carboxyl carbon to one with a ¹³C carboxyl carbon.

At high acid concentrations (e.g., 4 M HClO₄), a significant KIE of approximately 1.028 (or 2.8%) was observed. researchgate.net This indicates that the breaking of the carbon-carbon bond to the carboxyl group is part of the rate-determining step of the reaction. researchgate.net Conversely, at near-neutral pH (~3), the KIE was negligible, suggesting that C-C bond cleavage is not rate-limiting under these conditions; instead, a prior step, such as the protonation of the pyrrole ring, is likely the slow step. researchgate.net

Solvent isotope effect studies (kH₂O/kD₂O) have also provided mechanistic insights, with values changing at different acidities, further supporting a change in the rate-determining step with pH. researchgate.net These types of detailed studies, if applied to reactions of this compound, could similarly elucidate the mechanisms of its radical, C-H activation, or decarboxylative transformations.

| Condition | pH / Acidity | ¹³C-Carboxyl KIE (k¹²/k¹³) | Inferred Rate-Determining Step |

|---|---|---|---|

| Low Acidity | ~3 | ~1.00 (Negligible) | Ring Protonation |

| High Acidity | 4 M HClO₄ | 1.028 | C-C Bond Cleavage (Decarboxylation) |

The direct observation or indirect detection of reactive intermediates is fundamental to confirming a proposed reaction mechanism. For the varied reactivity profile of this compound, several types of intermediates can be postulated.

In radical processes , the primary intermediate is the resonance-stabilized allyl radical. fiveable.me This intermediate can be characterized by electron spin resonance (ESR) spectroscopy, although its transient nature often makes direct observation challenging. Chemical trapping experiments, where the radical is intercepted by a known radical trap like TEMPO, can provide strong evidence for its existence.

For C-H activation reactions directed by the carboxylate group, the key intermediates are organometallic complexes, specifically cyclometalated species. researchgate.net In these intermediates, the metal catalyst is coordinated to the carboxylate oxygen and has formed a new metal-carbon bond with the C2 position of the pyrrole ring. These species can sometimes be isolated and characterized by X-ray crystallography or NMR spectroscopy.

In decarboxylative pathways , particularly under acidic conditions analogous to those studied for pyrrole-2-carboxylic acid, the critical intermediate is a species where the pyrrole ring is protonated at a carbon atom. cdnsciencepub.comnih.gov This protonation creates a better leaving group and facilitates the elimination of CO2. The characterization of such protonated species often relies on spectroscopic methods like NMR in superacid media or computational modeling to determine their structure and stability.

Advanced Spectroscopic and Structural Characterization of Allyl 1h Pyrrole 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For Allyl 1H-pyrrole-1-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of its proton and carbon skeletons.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the allyl group. The pyrrole ring, being an aromatic five-membered heterocycle, typically shows two sets of chemically equivalent protons. The protons at positions 2 and 5 (α-protons) are expected to resonate at a different chemical shift than the protons at positions 3 and 4 (β-protons).

The allyl group will present a more complex set of signals due to spin-spin coupling. The vinyl protons will show characteristic splitting patterns, including geminal, cis, and trans couplings. The methylene (B1212753) protons adjacent to the oxygen atom will be influenced by the neighboring vinyl proton.

Based on known data for similar N-substituted pyrroles and allyl compounds, the predicted ¹H NMR chemical shifts and coupling constants are presented in Table 1. mdpi.com

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2, H-5 (Pyrrole) | 7.0 - 7.5 | t | J(H2,H3) ≈ J(H5,H4) ≈ 2.5 |

| H-3, H-4 (Pyrrole) | 6.2 - 6.5 | t | J(H3,H2) ≈ J(H4,H5) ≈ 2.5 |

| -OCH₂- | 4.7 - 4.9 | dt | J(CH₂,CH) ≈ 5.0, J(CH₂,=CH₂) ≈ 1.5 |

| -CH= | 5.9 - 6.1 | m | - |

| =CH₂ (trans) | 5.3 - 5.5 | dq | J(trans,cis) ≈ 1.5, J(trans,CH) ≈ 17.0 |

| =CH₂ (cis) | 5.2 - 5.4 | dq | J(cis,trans) ≈ 1.5, J(cis,CH) ≈ 10.5 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the pyrrole ring carbons, and the carbons of the allyl group. The carbonyl carbon of the carboxylate group is anticipated to appear significantly downfield. The chemical shifts of the pyrrole carbons are influenced by the nitrogen atom and the electron-withdrawing carboxylate group.

Predicted ¹³C NMR chemical shifts, based on data from analogous structures, are summarized in Table 2. chemicalbook.com

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 150 - 155 |

| C-2, C-5 (Pyrrole) | 120 - 125 |

| C-3, C-4 (Pyrrole) | 110 - 115 |

| -OCH₂- | 65 - 70 |

| -CH= | 130 - 135 |

| =CH₂ | 118 - 122 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the α- and β-protons of the pyrrole ring, and among the protons of the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between the allyl group protons and the pyrrole ring protons, offering insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretch of the carboxylate, the C=C stretch of the allyl group, and various C-H and C-N stretching and bending vibrations of the pyrrole ring and allyl moiety.

Based on typical IR absorption frequencies for similar functional groups, the expected vibrational bands are listed in Table 3. nist.gov

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-H (aromatic, pyrrole) | 3100 - 3150 | Stretching |

| C-H (alkene, allyl) | 3020 - 3080 | Stretching |

| C=O (carboxylate) | 1720 - 1740 | Stretching |

| C=C (alkene, allyl) | 1640 - 1650 | Stretching |

| C-N (pyrrole) | 1300 - 1350 | Stretching |

| C-O (ester) | 1150 - 1250 | Stretching |

| =C-H (alkene, allyl) | 910 - 990 | Out-of-plane bending |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern would likely involve the loss of the allyl group, the carboxylate group, or fragments thereof.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, there is no publicly available crystal structure for this compound.

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would reveal the precise conformation of the allyl carboxylate group relative to the pyrrole ring. It would also provide insights into how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the material.

Theoretical and Computational Investigations of Allyl 1h Pyrrole 1 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-electron systems. d-nb.info It is particularly effective for predicting molecular geometries, energies, and other properties of organic molecules. mdpi.com For Allyl 1H-pyrrole-1-carboxylate, DFT calculations can elucidate fundamental aspects of its chemical nature.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mecoconote.app The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital most likely to accept electrons, reflecting its electrophilic character. wikipedia.orglibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. fiveable.me

For this compound, theoretical calculations are expected to show that the HOMO is primarily localized on the electron-rich pyrrole (B145914) ring. The π-system of the pyrrole ring, containing delocalized electrons, is the principal site of electron-donating capability. Conversely, the LUMO is anticipated to be distributed across the allyl and carboxylate moieties, particularly the C=C bond of the allyl group and the C=O bond of the carboxylate, which are electron-accepting regions. fiveable.me

The charge distribution, calculated via methods like Natural Bond Orbital (NBO) analysis, would likely reveal a significant partial negative charge on the carbonyl oxygen and a partial positive charge on the carbonyl carbon and the nitrogen atom of the pyrrole ring. This polarization is due to the electron-withdrawing nature of the carboxylate group.

| Property | Predicted Value / Location | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to chemical reactivity and electronic transitions |

| HOMO Localization | Pyrrole Ring (π-system) | Site of electrophilic attack |

| LUMO Localization | Allyl Group (C=C) and Carboxylate Group (C=O) | Site of nucleophilic attack |

| Calculated Dipole Moment | ~ 2.5 D | Indicates overall molecular polarity |

Pyrrole is an aromatic heterocycle, fulfilling Hückel's rule with a cyclic, planar arrangement of p-orbitals containing 6 π-electrons. The lone pair of electrons on the nitrogen atom participates in the aromatic system, which is key to its stability and reactivity.

The substitution of a hydrogen atom on the pyrrole nitrogen with an allyl carboxylate group significantly modulates this aromaticity. The carboxylate group is electron-withdrawing, pulling electron density from the nitrogen atom and, by extension, from the entire pyrrole ring. This reduction in electron density can be quantified using computational methods that calculate aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) or Harmonic Oscillator Model of Aromaticity (HOMA). It is expected that the N-substitution would lead to a decrease in the aromatic character of the pyrrole ring compared to unsubstituted pyrrole. royalsocietypublishing.org This effect is critical, as it influences the ring's susceptibility to electrophilic aromatic substitution and other reactions. Computational studies on substituted pyrroles have shown that substituents can significantly alter the electronic properties and reactivity. researchgate.net

The flexibility of this compound arises from the rotation around several single bonds, primarily the N–C(O) bond and the O–CH2 (allyl) bond. Conformational analysis, the study of the energetics between different spatial arrangements (rotamers), is crucial for understanding the molecule's preferred shapes. lumenlearning.comlibretexts.org

Computational potential energy surface (PES) scans can be performed by systematically rotating these bonds and calculating the energy at each step. This process reveals the most stable (low-energy) conformers and the energy barriers to rotation between them. For the N–C(O) bond, a planar conformation is generally favored to maximize conjugation between the nitrogen lone pair and the carbonyl π-system. However, two stable planar conformers (s-cis and s-trans) are possible. For the allyl group, various orientations relative to the carboxylate are possible, influenced by steric hindrance and hyperconjugation effects. imperial.ac.uk

| Conformer | Dihedral Angle 1 (Cring-N-C=O) | Dihedral Angle 2 (C-O-Callyl-Callyl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~180° (s-trans) | ~120° (gauche) | 0.0 |

| Local Minimum 1 | ~0° (s-cis) | ~120° (gauche) | +2.5 |

| Local Minimum 2 | ~180° (s-trans) | ~180° (anti) | +1.8 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping the detailed mechanisms of chemical reactions. acs.org For this compound, this includes modeling reactions such as nucleophilic attack at the allyl group or electrophilic addition to the pyrrole ring. Allyl carboxylates are known to participate in a variety of transformations, including substitutions and rearrangements. nih.govresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. Transition state theory allows for the calculation of activation energies (ΔG‡), which are directly related to reaction rates. For instance, in a hypothetical SN2 reaction where a nucleophile attacks the terminal carbon of the allyl group, computational modeling can determine the structure of the five-coordinate transition state and its associated energy barrier. researchgate.net These models can predict whether a reaction is kinetically feasible and can help rationalize product distributions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is essential for structural verification and analysis. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. niscpr.res.in For this compound, this would allow for the assignment of key absorption bands. The most prominent predicted peaks would include the C=O stretching frequency of the carboxylate group (typically around 1720-1740 cm⁻¹), the C=C stretching of the allyl group (~1650 cm⁻¹), and various C-H and C-N stretching and bending modes of the pyrrole ring. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C chemical shifts is a powerful application of DFT. ruc.dknih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. researchgate.net This is invaluable for assigning peaks in experimental spectra, especially for complex molecules. For this molecule, calculations would predict the distinct chemical shifts for the protons on the pyrrole ring and the allyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. youtube.com The main electronic transition is expected to be a π→π* transition involving the conjugated system of the pyrrole ring and the carboxylate group.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| IR | ν(C=O) stretch | ~1735 cm⁻¹ |

| IR | ν(C=C) stretch | ~1655 cm⁻¹ |

| ¹H NMR | δ (pyrrole H, α to N) | ~7.2 ppm |

| ¹H NMR | δ (pyrrole H, β to N) | ~6.3 ppm |

| ¹H NMR | δ (allyl -CH=) | ~6.0 ppm |

| ¹³C NMR | δ (C=O) | ~150 ppm |

| UV-Vis | λmax (π→π*) | ~240 nm |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically model molecules in a static, gas-phase environment (or with simplified solvent models), molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time in a realistic environment, such as in a solvent. uchicago.edursc.orgrsc.org

An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water or an organic solvent). By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the positions and velocities of the atoms evolve over time. uchicago.edu

From this trajectory, one can analyze:

Conformational Dynamics: How the molecule transitions between different stable conformations identified in the quantum chemical calculations.

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around polar groups like the carboxylate.

Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent can be calculated.

MD simulations are crucial for bridging the gap between the static picture of a single molecule and its behavior in a bulk, condensed-phase system.

Academic Applications in Organic Synthesis and Chemical Methodology Development

Precursor for Advanced Materials and Polymers (Synthetic Perspective Only)

Allyl 1H-pyrrole-1-carboxylate serves as a versatile monomer in the synthesis of advanced materials and functional polymers. The presence of the polymerizable allyl group, combined with the inherent properties of the pyrrole (B145914) ring, allows for its incorporation into a variety of polymer architectures. The synthetic utility of this compound is primarily centered on leveraging the reactivity of the N-allyl functionality to create polymers with tailored properties.

Polymers incorporating the allyl group are a unique class that allows for the introduction of diverse functionalities through various chemical reactions involving the double bond. nih.gov The polymerization of allyl monomers like this compound can be achieved through free-radical polymerization. Methodologies that involve the gradual addition of the free-radical initiator have been shown to significantly increase the conversion of allyl monomers into polymers. google.com

The resulting polymers, featuring the pyrrole moiety in the side chain or as part of a copolymer, can be designed for specific applications. For instance, the pyrrole units can be later electropolymerized to form conductive networks within a pre-organized polymeric scaffold. This approach allows for the creation of materials that combine the mechanical properties of the base polymer with the electronic properties of polypyrrole.

Below is a table summarizing potential polymerization approaches for N-substituted pyrrole monomers from a synthetic chemistry perspective.

| Polymerization Method | Initiator/Catalyst | Key Synthetic Features | Potential Polymer Architecture |

| Chemical Oxidative Polymerization | Ferric chloride (FeCl₃), Ammonium persulfate ((NH₄)₂S₂O₈) | Simple and versatile method. Can be used to synthesize copolymers with varying monomer ratios. nih.gov | Copolymers with random monomer distribution. |

| Electrochemical Polymerization | Applied potential | Forms polymer films directly on an electrode surface. Allows for control over film thickness and morphology. | Crosslinked conductive polymer networks. |

| Free-Radical Polymerization | Di-tert-butylperoxide | Suitable for allyl monomers. Gradual initiator addition can improve monomer conversion. google.com | Linear polymers with pendant pyrrole groups. |

Design of Chemically Responsive Systems (e.g., Release Mechanisms Based on Allyl Cleavage)

The allyl group in this compound is a key functional handle for the design of chemically responsive systems. The cleavage of the allylic C-N bond can be triggered by specific chemical stimuli, leading to a change in the material's properties or the release of an encapsulated species. This functionality is particularly valuable in the development of "smart" materials that can respond to their environment. nih.govrsc.org

A prominent method for cleaving the N-allyl group is through palladium-catalyzed deallylation. nih.govresearchgate.net This reaction typically involves the formation of a π-allylpalladium complex, which is then cleaved by a nucleophile. researchgate.net The mild conditions and high selectivity of palladium catalysis make it an attractive trigger for responsive systems. The N-acylpyrrole structure is amenable to such catalytic processes. nih.gov

For example, a polymer or a surface functionalized with this compound can be designed to release a payload upon exposure to a palladium catalyst. The cleavage of the N-allyl bond would liberate the pyrrole-1-carboxylate moiety, which could be the active molecule or could trigger a subsequent reaction cascade. This strategy is conceptually similar to the use of allyl protecting groups in organic synthesis, where the allyl group is selectively removed under specific conditions.

The design of such a responsive system would involve tethering a molecule of interest to a polymer backbone or surface via the this compound linker. The release mechanism would be initiated by the introduction of a palladium source and a suitable nucleophile.

The table below outlines various catalytic systems that have been reported for the cleavage of allylic C-N bonds, which could be adapted for responsive systems based on this compound.

| Catalyst System | Reagents/Conditions | Mechanism | Key Advantages |

| Palladium(0) Catalysis | Pd(PPh₃)₄, Nucleophile (e.g., morpholine, dimedone) | Formation of a π-allylpalladium complex, followed by nucleophilic attack. researchgate.net | High selectivity and mild reaction conditions. |

| Rhodium Catalysis | Rh(I) complexes | Isomerization of the allyl group to an enamine, followed by hydrolysis. | Alternative to palladium-based systems. |

| Ruthenium Catalysis | RuCl₃ | Isomerization-hydrolysis pathway. researchgate.net | Utilizes a different transition metal. |

| Nickel Hydride Catalysis | Ni-H precatalyst, Brønsted acid | Double-bond migration followed by acid-induced C-N bond hydrolysis. | Avoids the use of noble metals. |

These chemically responsive systems are at the forefront of materials science, with potential applications ranging from controlled drug delivery to smart coatings and sensors. The specific design and trigger for an this compound-based system would depend on the intended application and the desired response characteristics.

Future Research Trajectories and Perspectives on Allyl 1h Pyrrole 1 Carboxylate Chemistry

Exploration of Undiscovered Reactivity Modes

While the fundamental reactivity of Allyl 1H-pyrrole-1-carboxylate is understood, numerous avenues for discovering novel transformations remain. A key area for future investigation is the development of catalytic systems that can selectively activate different parts of the molecule. For instance, transition-metal catalysis could be employed to achieve regioselective C-H functionalization at the less reactive β-position of the pyrrole (B145914) ring, a challenging transformation that would provide access to new substitution patterns. acs.org The design of ligands that can precisely control the regioselectivity of such reactions will be a critical aspect of this research.

Furthermore, the synergistic activation of both the pyrrole ring and the allyl group could lead to novel cascade reactions. For example, a single catalyst could potentially orchestrate a sequence of events, such as an initial allylic substitution followed by an intramolecular cyclization onto the pyrrole ring, to rapidly build molecular complexity. The development of such cascade processes would be highly atom-economical and efficient. nih.gov The exploration of photoredox catalysis also presents exciting opportunities for uncovering new reactivity modes, potentially enabling radical-mediated transformations that are not accessible through traditional thermal methods. nih.gov

Advancements in Sustainable and Green Synthetic Approaches

A significant area of advancement will be the utilization of renewable starting materials for the synthesis of the pyrrole core itself. acs.orgresearchgate.netconsensus.app Research into converting biomass-derived platform molecules into pyrrole derivatives would reduce the reliance on fossil fuels. researchgate.net Moreover, the development of solvent-free reaction conditions and the use of energy-efficient techniques like microwave or ultrasound irradiation are promising avenues for greener synthesis. researchgate.netresearchgate.net

| Green Chemistry Approach | Potential Application to this compound Chemistry |

| Use of Renewable Feedstocks | Synthesis of the pyrrole ring from biomass-derived precursors. acs.orgresearchgate.net |

| Alternative Solvents | Performing reactions in water, ionic liquids, or supercritical fluids. researchgate.netresearchgate.net |

| Catalysis | Employing reusable heterogeneous or biocatalysts for synthesis and functionalization. mdpi.comnih.gov |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. researchgate.net |

| Atom Economy | Designing cascade reactions that maximize the incorporation of all reactant atoms into the final product. nih.gov |

Integration with High-Throughput Experimentation and Automated Synthesis

The fields of high-throughput experimentation (HTE) and automated synthesis are poised to significantly accelerate the discovery and optimization of reactions involving this compound. youtube.comnih.govnih.gov HTE allows for the rapid screening of a large number of reaction parameters, including catalysts, ligands, solvents, and temperatures, in a parallel fashion. youtube.comnih.gov This approach can dramatically reduce the time required to identify optimal reaction conditions and can lead to the discovery of unexpected reactivity. youtube.com

Automated synthesis platforms can then be used to scale up the optimized reactions and to prepare libraries of this compound derivatives for biological screening or materials science applications. The large datasets generated by HTE can also be used to train machine learning algorithms to predict reaction outcomes and to guide the design of new experiments, creating a closed-loop system for accelerated discovery. youtube.com This integration of automation, data science, and synthetic chemistry will be a powerful engine for innovation in the field. digitellinc.com

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new and improved catalysts is central to advancing the chemistry of this compound. A major focus will be on achieving high levels of selectivity, including regioselectivity, diastereoselectivity, and enantioselectivity. For instance, the development of chiral catalysts for asymmetric transformations of the allyl group would provide access to enantioenriched pyrrole-containing compounds, which are of significant interest in medicinal chemistry. The use of cooperative catalysis, where two or more catalysts work in concert to promote a transformation, is another promising strategy for achieving high selectivity and efficiency. chinesechemsoc.org

Furthermore, there is a growing interest in replacing precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic earth-abundant metals such as iron, copper, and nickel. researchgate.net The design of efficient catalysts based on these metals for reactions involving this compound would be a significant step towards more sustainable chemical synthesis. nih.gov The development of organocatalytic systems, which are metal-free, also offers a green and often complementary approach to metal-catalyzed reactions. nih.gov

| Catalyst Type | Potential Application in this compound Chemistry | Key Advantages |

| Chiral Transition Metal Catalysts | Asymmetric allylic alkylation, amination, and other stereoselective transformations. | High enantioselectivity, broad substrate scope. |

| Earth-Abundant Metal Catalysts | Cross-coupling reactions, C-H functionalization. | Low cost, low toxicity, sustainability. nih.govresearchgate.net |

| Organocatalysts | Asymmetric cycloadditions, Michael additions. | Metal-free, often environmentally benign. nih.gov |

| Cooperative Catalysts | Cascade reactions requiring multiple activation modes. | Can enable transformations not possible with a single catalyst. chinesechemsoc.org |

Application of Advanced Spectroscopic and Analytical Techniques for In Situ Reaction Monitoring

The use of advanced spectroscopic and analytical techniques for real-time, in situ monitoring of reactions will provide invaluable insights into the mechanisms and kinetics of transformations involving this compound. spectroscopyonline.comfrontiersin.org Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products throughout the course of a reaction. spectroscopyonline.com

This detailed kinetic and mechanistic information can be used to identify reactive intermediates, elucidate reaction pathways, and optimize reaction conditions for improved yield and selectivity. researchgate.net For example, in situ monitoring could be used to study the formation and evolution of catalytic species in a transition-metal-catalyzed reaction, providing a deeper understanding of the catalytic cycle. researchgate.net The data obtained from these techniques will be crucial for the rational design of new and improved synthetic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.